molecular formula C11H8F2N2OS B2879428 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 1712938-21-0

3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2879428
CAS No.: 1712938-21-0
M. Wt: 254.25
InChI Key: GTOBIUBWKXRRDJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative with a unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable precursor containing the quinazolinone core structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow reactors or other advanced techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in material science, such as the creation of novel polymers or coatings.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one

  • 4-Cyclopropyl-3-(2-(1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides

Uniqueness: 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one stands out due to its unique structural features, such as the presence of the cyclopropyl group and the difluoro substitution on the quinazolinone core

Properties

IUPAC Name

3-cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c12-7-3-6-9(4-8(7)13)14-11(17)15(10(6)16)5-1-2-5/h3-5H,1-2H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOBIUBWKXRRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC(=C(C=C3NC2=S)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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